molecular formula C36H32O9S B173900 b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate CAS No. 113214-71-4

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate

Cat. No.: B173900
CAS No.: 113214-71-4
M. Wt: 640.7 g/mol
InChI Key: FDZXYVHYHQOAEG-LDDHDNMNSA-N
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Description

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate: is a complex carbohydrate derivative. It is a thioglycoside, which means it contains a sulfur atom replacing the oxygen atom typically found in glycosidic bonds. This compound is often used in synthetic carbohydrate chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate typically involves the protection of hydroxyl groups followed by the introduction of the thioglycoside linkage. One common method involves the use of benzoyl protecting groups to shield the hydroxyl groups on the glucopyranoside. The thioglycoside linkage is then introduced using ethyl thiol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the product is often achieved through crystallization or precipitation methods .

Chemical Reactions Analysis

Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its ability to act as a glycosyl donor. The thioglycoside linkage is cleaved under acidic conditions, generating a glycosyl cation that can react with nucleophiles to form glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

  • Methyl 4,6-O-benzylidene-α-d-glucopyranoside
  • Ethyl 4,6-O-benzylidene-1-thio-β-d-galactopyranoside
  • Phenyl-2,3,4,6-tetra-O-benzyl-1-thio-β-d-glucopyranoside

Uniqueness: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is unique due to its specific combination of benzoyl protecting groups and the ethyl thioglycoside linkage. This combination provides distinct reactivity and stability, making it particularly useful in synthetic carbohydrate chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZXYVHYHQOAEG-LDDHDNMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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